1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one
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Overview
Description
1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a unique structure combining an indole moiety with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one typically involves multiple steps. One common route starts with the preparation of the indole derivative, followed by the introduction of the piperidine ring. The final step involves the attachment of the ethanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylprop-2-en-1-yl)piperidin-4-amine: Shares the piperidine ring but lacks the indole moiety.
(2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: Contains a similar alkyl group but has a different core structure.
Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Features a similar alkyl group but is an ester.
Uniqueness
1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one is unique due to its combination of an indole moiety and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 1-{4-[1-(2-methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one, also referred to as a piperidine derivative, has garnered attention for its potential biological activities. This article aims to summarize its biological activity based on available research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a piperidine ring substituted with an indole moiety and an alkene side chain. The molecular formula is C21H31N3, with a molar mass of approximately 333.5 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that related indole-piperidine derivatives demonstrate significant antitumor effects in various cancer models. Notably, one study reported robust antitumor effects in a Karpas-422 xenograft model when dosed at 160 mg/kg, suggesting the compound's potential as an anticancer agent .
- Antimicrobial Properties : Similar piperidine derivatives have been synthesized and evaluated for their antimicrobial activity. Some derivatives showed promising results against bacterial and fungal strains, indicating a potential for use in treating infections .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has indicated that modifications to the piperidine and indole moieties can significantly influence potency and selectivity. For instance:
Modification | Effect on Activity |
---|---|
N-substituents on piperidine | Altered cellular potency; electron-withdrawing groups improve activity |
Indole substitutions | Variations lead to changes in binding affinity to target proteins |
The mechanism by which this compound exerts its effects may involve interaction with specific receptors or enzymes involved in tumor growth or microbial resistance. For example, some studies suggest that indole derivatives can modulate signaling pathways associated with cell proliferation and apoptosis .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Efficacy : A study investigated a series of indole-piperidine derivatives for their antitumor efficacy in vitro and in vivo. The most potent compounds were identified through a combination of SAR analysis and biological testing, leading to further development for clinical applications .
- Antimicrobial Testing : Another study focused on synthesizing novel piperidine derivatives and evaluating their antimicrobial properties using serial dilution methods. The findings indicated that certain modifications enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Properties
CAS No. |
648882-71-7 |
---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-[4-[1-(2-methylprop-2-enyl)indol-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H24N2O/c1-14(2)12-21-13-18(17-6-4-5-7-19(17)21)16-8-10-20(11-9-16)15(3)22/h4-7,13,16H,1,8-12H2,2-3H3 |
InChI Key |
OIJHTCILTYUNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C=C(C2=CC=CC=C21)C3CCN(CC3)C(=O)C |
Origin of Product |
United States |
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